molecular formula C19H13N3O3 B14568464 7-Nitro-3,4-diphenyl-4H-1,2,4-benzoxadiazine CAS No. 61824-06-4

7-Nitro-3,4-diphenyl-4H-1,2,4-benzoxadiazine

Cat. No.: B14568464
CAS No.: 61824-06-4
M. Wt: 331.3 g/mol
InChI Key: SAGQPWMHJCIRDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-3,4-diphenyl-4H-1,2,4-benzoxadiazine typically involves the reaction of hydrazonyl bromides with appropriate reagents. One common method includes the displacement of ortho-halogen atoms, where fluorine is more readily displaced than bromine. This process may also involve smooth deacetylation following ring closure .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled environments to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-3,4-diphenyl-4H-1,2,4-benzoxadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogenation catalysts such as Raney nickel.

    Substitution: Strongly basic nucleophiles and electron-withdrawing groups facilitate these reactions.

Major Products:

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted benzoxadiazines with various functional groups.

Scientific Research Applications

7-Nitro-3,4-diphen

Properties

CAS No.

61824-06-4

Molecular Formula

C19H13N3O3

Molecular Weight

331.3 g/mol

IUPAC Name

7-nitro-3,4-diphenyl-1,2,4-benzoxadiazine

InChI

InChI=1S/C19H13N3O3/c23-22(24)16-11-12-17-18(13-16)25-20-19(14-7-3-1-4-8-14)21(17)15-9-5-2-6-10-15/h1-13H

InChI Key

SAGQPWMHJCIRDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C(N2C4=CC=CC=C4)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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